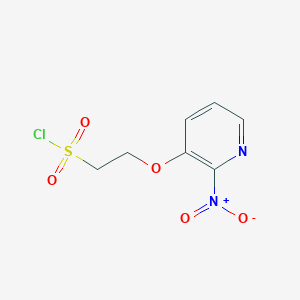
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClN2O5S. It is a derivative of pyridine, characterized by the presence of a nitro group at the 2-position and a sulfonyl chloride group at the 1-position of the ethane chain. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-nitropyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitropyridine-3-sulfonyl chloride: Similar structure but lacks the ethane chain.
2-Nitropyridine: Lacks the sulfonyl chloride group.
Ethane-1-sulfonyl chloride: Lacks the nitropyridine moiety.
Uniqueness
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the nitropyridine and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H7ClN2O5S |
|---|---|
Peso molecular |
266.66 g/mol |
Nombre IUPAC |
2-(2-nitropyridin-3-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4-15-6-2-1-3-9-7(6)10(11)12/h1-3H,4-5H2 |
Clave InChI |
VUGFNHRNPJVRPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


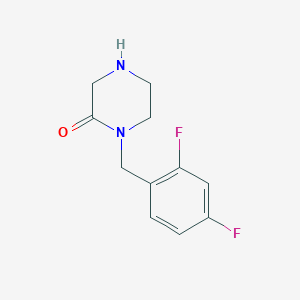
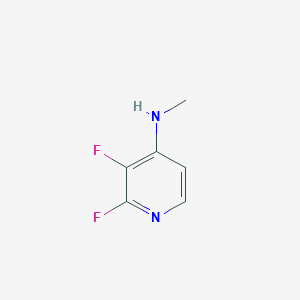
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


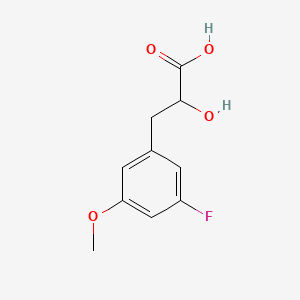
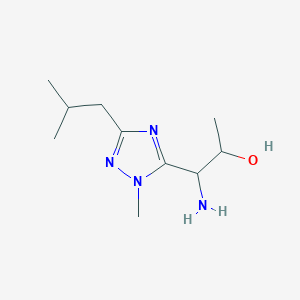
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
